molecular formula C16H20N4O4S B10924809 N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10924809
M. Wt: 364.4 g/mol
InChI Key: DZFILRTXEOMPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the pyrrolidinone and benzenesulfonamide groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-ethyl-4-methylbenzenesulfonamide: Lacks the oxadiazole and pyrrolidinone groups, making it less complex.

    N-ethyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)methylbenzenesulfonamide: Similar but lacks the pyrrolidinone group.

    N-ethyl-N-[(4-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Contains a different oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N4O4S/c1-3-19(11-15-12(2)17-24-18-15)25(22,23)14-8-6-13(7-9-14)20-10-4-5-16(20)21/h6-9H,3-5,10-11H2,1-2H3

InChI Key

DZFILRTXEOMPLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.